Trimethobenzamide

Overview

Description

Trimethobenzamide is a novel antiemetic compound used to prevent nausea and vomiting in humans. It is commonly prescribed for postoperative nausea and vomiting, as well as nausea associated with gastroenteritis . The compound is marketed under the trade names Tebamide and Tigan .

Mechanism of Action

Target of Action

Trimethobenzamide is an antagonist of the D2 receptor . The primary target of this compound is believed to be the chemoreceptor trigger zone (CTZ) , an area in the medulla oblongata .

Mode of Action

It is believed to involve thechemoreceptor trigger zone (CTZ) . In animals, it has been observed that this compound inhibits the emetic response to apomorphine, a dopamine agonist . This suggests that this compound may exert its antiemetic effects by antagonizing dopamine receptors in the CTZ .

Biochemical Pathways

Given its antagonistic action on the d2 receptor, it is likely that it impactsdopaminergic signaling pathways .

Pharmacokinetics

Following administration of this compound, the time to reach maximum plasma concentration (Tmax) is about half an hour . The relative bioavailability of the capsule formulation compared to the solution is 100% . The mean elimination half-life of this compound is 7 to 9 hours . Between 30 – 50 % of a single dose in humans is excreted unchanged in the urine within 48 – 72 hours .

Result of Action

The primary result of this compound’s action is the prevention of nausea and vomiting . By antagonizing the D2 receptor and potentially affecting the CTZ, this compound can suppress these symptoms .

Biochemical Analysis

Biochemical Properties

Trimethobenzamide is believed to interact with the D2 receptor . Its role in biochemical reactions likely involves the chemoreceptor trigger zone (CTZ), where it exerts its antiemetic effects .

Cellular Effects

The cellular effects of this compound are primarily related to its antiemetic properties. It is believed to affect the chemoreceptor trigger zone (CTZ) of the medulla oblongata to suppress nausea and vomiting .

Molecular Mechanism

This compound is an antagonist of the D2 receptor . It is believed to exert its effects at the molecular level by affecting the chemoreceptor trigger zone (CTZ) of the medulla oblongata .

Temporal Effects in Laboratory Settings

It is known that this compound is used to prevent nausea and vomiting, suggesting that it has a relatively immediate effect following administration .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not fully documented. In dogs pretreated with this compound HCl, the emetic response to apomorphine is inhibited .

Metabolic Pathways

It is known that this compound is an antagonist of the D2 receptor, suggesting that it may interact with enzymes or cofactors associated with this receptor .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully documented. It is known that this compound is used to prevent nausea and vomiting, suggesting that it may be distributed to areas of the brain associated with these functions .

Subcellular Localization

Given its role as an antiemetic, it is likely that it localizes to areas of the brain associated with nausea and vomiting, such as the chemoreceptor trigger zone (CTZ) .

Preparation Methods

Trimethobenzamide can be synthesized through a series of chemical reactions. The synthesis involves the alkylation of the sodium salt of p-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride to form an ether intermediate. This intermediate undergoes reductive amination in the presence of ammonia to yield a diamine. Finally, acylation of the diamine with 3,4,5-trimethoxybenzoyl chloride produces this compound . Industrial production methods focus on optimizing yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Trimethobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reductive amination is a key step in its synthesis.

Substitution: Alkylation and acylation reactions are crucial in the preparation of this compound

Common reagents used in these reactions include p-hydroxybenzaldehyde, 2-dimethylaminoethyl chloride, ammonia, and 3,4,5-trimethoxybenzoyl chloride . The major products formed from these reactions are intermediates that eventually lead to the final compound, this compound.

Scientific Research Applications

Trimethobenzamide has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of antiemetic drugs and their synthesis.

Comparison with Similar Compounds

Trimethobenzamide is often compared with other antiemetic compounds such as ondansetron and promethazine . Unlike ondansetron, which is a 5HT3 receptor antagonist, this compound acts on the dopamine D2 receptor . Promethazine, on the other hand, is an antihistamine with sedative properties . The uniqueness of this compound lies in its specific action on the CTZ and its effectiveness in treating postoperative and gastroenteritis-related nausea and vomiting .

Similar compounds include:

Ondansetron: A 5HT3 receptor antagonist used for nausea and vomiting.

Promethazine: An antihistamine with antiemetic and sedative properties.

Domperidone: Another dopamine D2 receptor antagonist used for similar indications.

Biological Activity

Trimethobenzamide is an antiemetic agent primarily used to prevent nausea and vomiting associated with various medical conditions, including postoperative recovery and chemotherapy. Despite its clinical usage, the exact mechanism of action remains partially understood, although it is believed to involve the chemoreceptor trigger zone (CTZ) in the central nervous system.

- Chemical Name : this compound hydrochloride

- Molecular Formula : CHNOS·HCl

- Drug Class : Antiemetic

This compound's antiemetic effects are thought to arise from its action on the CTZ, which is responsible for triggering vomiting. Studies indicate that it inhibits the emetic response induced by certain stimuli while showing limited efficacy against others, such as copper sulfate-induced emesis in animal models .

Pharmacokinetics

| Property | Value |

|---|---|

| Absorption | 100% relative bioavailability |

| Half-life | 7 to 9 hours |

| Metabolism | Hepatic |

| Elimination | 30-50% excreted unchanged in urine |

| Toxicity | Oral LD in mice: 1600 mg/kg |

Case Studies and Clinical Trials

-

Chemotherapy-Induced Nausea :

A randomized controlled trial involving 55 patients undergoing chemotherapy demonstrated that this compound significantly reduced both periodic and total nausea compared to placebo over a 48-hour period. Additionally, it decreased the incidence of vomiting without notable side effects attributed to the drug . -

Apomorphine-Induced Nausea in Parkinson's Disease :

In a study involving 182 patients with Parkinson's disease receiving apomorphine therapy, this compound was shown to reduce nausea and vomiting during the initial eight weeks of treatment. However, its necessity diminished after this period, indicating a potential role as a short-term prophylactic agent . -

Comparison with Prochlorperazine :

A double-blind study compared the efficacy of this compound with prochlorperazine and placebo in managing nausea and vomiting. Results indicated that both medications were effective, but specific efficacy metrics varied based on individual patient responses and the nature of emetic stimuli .

Adverse Effects

This compound is generally well-tolerated; however, potential adverse effects can include:

- Drowsiness

- Dizziness

- Allergic reactions (rare)

Summary of Research Findings

Recent studies emphasize this compound's effectiveness in various settings, particularly for preventing nausea related to chemotherapy and apomorphine therapy. Its mechanism is primarily linked to inhibition at the CTZ, although further research is needed to elucidate its full pharmacological profile.

Properties

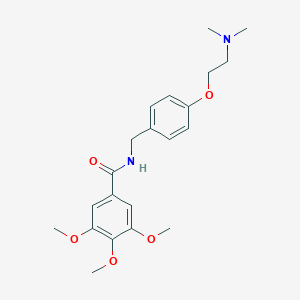

IUPAC Name |

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZBIKUBAYAZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

554-92-7 (mono-hydrochloride) | |

| Record name | Trimethobenzamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023711 | |

| Record name | Trimethobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trimethobenzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

WHITE CRYSTALLINE POWDER; SLIGHT PHENOLIC ODOR; SOL IN WARM ALC; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/, PKA: 8.27; FREELY SOL IN ETHANOL & CHLOROFORM; INSOL IN PETROLEUM ETHER /HYDROCHLORIDE/, 3.98e-02 g/L | |

| Record name | Trimethobenzamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00662 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIMETHOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimethobenzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of trimethobenzamide as determined in animals is obscure, but may involve the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata through which emetic impulses are conveyed to the vomiting center; direct impulses to the vomiting center apparently are not similarly inhibited., DRUG...SHOWN TO INHIBIT STIMULI @ CHEMORECEPTOR TRIGGER ZONE IN ANIMALS... /HYDROCHLORIDE SALT/ | |

| Record name | Trimethobenzamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00662 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIMETHOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

138-56-7 | |

| Record name | Trimethobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethobenzamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethobenzamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00662 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimethobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2X096QY97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimethobenzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

188.7 °C | |

| Record name | Trimethobenzamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00662 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimethobenzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trimethobenzamide hydrochloride?

A1: The molecular formula of this compound hydrochloride is C13H20NO5 • HCl, and its molecular weight is 301.79 g/mol. (Derived from Pubchem CID: 5571)

Q2: Are there any studies regarding the stability of this compound under various conditions?

A2: Yes, a stability-indicating RP-HPLC method was developed and validated to assess the stability of this compound under various stress conditions. [] This method met ICH guidelines and demonstrated the drug's susceptibility to degradation in basic and oxidative conditions, highlighting the need for proper storage and handling. []

Q3: Does this compound exhibit any catalytic properties?

A3: this compound is primarily recognized for its antiemetic properties and is not known to possess significant catalytic properties relevant to chemical reactions.

Q4: Are there any computational models available for predicting the activity of this compound or related compounds?

A4: While specific computational models for this compound were not found within the provided research papers, the development of a stability-indicating RP-UPLC method highlights the use of analytical techniques for characterizing and quantifying the compound and its impurities. [] Such data can be valuable for building computational models to understand its behavior.

Q5: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A5: One study reports an improved process for preparing this compound hydrochloride that minimizes impurities, contributing to a final product that meets regulatory specifications. [] Another study describes the use of a reverse osmosis membrane incorporating this compound, highlighting its potential application in drug delivery systems. [] These findings suggest ongoing efforts to optimize the formulation and delivery of this drug.

Q6: Are there specific safety regulations related to the handling and disposal of this compound?

A6: While specific SHE regulations are not discussed within these research papers, the emphasis on developing a robust analytical method for this compound with a proven mass balance underlines the importance of controlling its presence in pharmaceutical preparations and potentially in the environment. [] Adherence to standard pharmaceutical industry safety protocols and environmental regulations for handling and disposal of pharmaceuticals is crucial.

Q7: How does the administration route of this compound affect its efficacy in controlling postoperative nausea and vomiting?

A7: One study explored the efficacy of intravenous this compound in preventing postoperative nausea and vomiting in surgical patients. [] While not directly comparing different routes of administration, the study highlighted the importance of effective antiemetic agents in managing these complications and suggested that intravenous this compound could be a valuable option. [] Further research comparing different routes of administration is needed to draw definitive conclusions.

Q8: What animal models have been used to study the effects of this compound?

A8: Various animal models have been employed to investigate the effects of this compound. One study used rats to explore the drug's potential teratogenic effects, finding dose-dependent developmental retardation in bone and cartilage tissues. [] Another study investigated the influence of this compound on vestibular compensation in cats following unilateral labyrinthectomy, suggesting that it may improve recovery. [, ] Additionally, a study used a rat model of hippocampal sclerosis to examine the combined effects of this compound and theophylline, finding no significant impact on neuronal damage. [] These studies demonstrate the utility of animal models in understanding the drug's various effects.

Q9: What are the potential long-term effects of this compound use?

A9: One study investigated the long-term effects of in utero exposure to this compound in rats. [] The offspring of mothers exposed to this compound exhibited growth retardation, neurological damage affecting the brain and intestines, and signs of hepatic damage. [] This highlights the importance of carefully considering the risks and benefits of using this compound during pregnancy.

Q10: Have there been any attempts to develop targeted delivery systems for this compound?

A10: While specific targeted delivery systems for this compound were not discussed in the provided research papers, the incorporation of the drug into a reverse osmosis membrane suggests ongoing efforts to explore its potential in drug delivery applications. []

Q11: Are there any known biomarkers for predicting the efficacy of this compound or monitoring treatment response?

A11: The provided research articles do not discuss specific biomarkers for predicting this compound efficacy or monitoring treatment response. Further research is needed to explore potential biomarkers for personalized medicine approaches.

Q12: What analytical techniques have been used to characterize and quantify this compound?

A12: Several analytical techniques have been employed to study this compound. One study describes the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for quantifying this compound in various samples. [] Another study presents an ion-pair column chromatographic method combined with UV spectrophotometry for assaying this compound hydrochloride in capsules and injections. [] Additionally, capillary gas chromatography was used to determine trazodone levels in biological samples, with this compound serving as an internal standard. [] These examples illustrate the diversity of analytical techniques used to characterize and quantify this drug in various matrices.

Q13: What is known about the dissolution rate and solubility of this compound in various media?

A13: While these research papers did not focus on the dissolution and solubility characteristics of this compound, these parameters are crucial for understanding its bioavailability and overall efficacy. Further research focusing on these aspects is necessary to optimize its formulation and delivery.

Q14: What validation parameters were considered when developing the analytical methods for this compound?

A14: The development and validation of a stability-indicating RP-UPLC method for this compound, adhering to ICH guidelines, highlights the importance of analytical method validation in pharmaceutical analysis. [] Key parameters considered during validation typically include accuracy, precision, specificity, linearity, range, robustness, and detection/quantitation limits. This ensures the reliability and reproducibility of the analytical data generated for quality control and regulatory purposes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.